molecular formula C7H3ClN2O2 B146369 2-Chloro-6-nitrobenzonitrile CAS No. 6575-07-1

2-Chloro-6-nitrobenzonitrile

Cat. No. B146369
CAS RN: 6575-07-1
M. Wt: 182.56 g/mol
InChI Key: ZHLCARBDIRRRHD-UHFFFAOYSA-N
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Description

2-Chloro-6-nitrobenzonitrile is a compound that is structurally related to various other nitro-substituted benzonitriles. While the specific compound is not directly studied in the provided papers, these papers do offer insights into the chemistry of similar nitro-substituted benzonitriles and their derivatives. These compounds are of interest due to their potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful control of conditions to introduce the desired functional groups. For example, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was achieved using a Vilsmeier–Haack chlorination protocol . Similarly, the synthesis of 2-amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile involved characterizations by FT-IR, 1H-NMR, 13C-NMR, and X-Ray single crystal determination . These methods are indicative of the types of approaches that might be used in the synthesis of 2-Chloro-6-nitrobenzonitrile.

Molecular Structure Analysis

X-ray diffraction techniques are commonly used to determine the crystal structures of these compounds. For instance, the structure of 2-chloro-4-nitrobenzoic acid was elucidated using single-crystal X-ray diffraction, revealing the presence of charge-assisted acid···pyridine/amine heterosynthons . Similarly, vibrational spectroscopy techniques, such as Raman and FTIR, have been employed to study the vibrational modes and to make vibrational assignments for molecules like 2-chloro-5-nitrobenzonitrile .

Chemical Reactions Analysis

The reactivity of nitro-substituted benzonitriles can be complex, as demonstrated by the reactions of substituted 2-hydroxybenzonitriles with nitrogen dioxide, leading to various nitrocyclohexenone derivatives . The direction of nitro group substitution in 2,4,6-trinitrobenzonitrile under the action of anionic nucleophiles has also been studied, revealing factors that favor ortho substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the presence of halogen bonds and aromatic π-π stacking interactions can significantly affect the crystal packing and stability, as seen in the structures of o-nitrobenzonitriles . The thermal vibrations near the melting point of 1-chloro-2-nitrobenzene were analyzed to understand the phase transition to the liquid phase .

Scientific Research Applications

Vibrational Analysis

2-Chloro-6-nitrobenzonitrile has been studied in the context of vibrational analysis. For instance, research involving similar compounds, like 4-chloro-3-nitrobenzonitrile, has focused on experimental and theoretical vibrational frequencies, using techniques like FT-IR and Raman spectroscopy. These studies provide insights into the molecular structure and behavior of such compounds (Sert, Çırak, & Ucun, 2013).

Crystal Structure Analysis

The crystal structures of various o-nitrobenzonitriles, including compounds similar to 2-Chloro-6-nitrobenzonitrile, have been examined. These studies reveal interesting molecular interactions and structural features, contributing to our understanding of such compounds in solid-state forms (Britton & Cramer, 1996).

Thermodynamics and Spectroscopy

In terms of thermodynamics and spectroscopy, studies have been conducted on compounds like 2-chloro-5-nitrobenzonitrile. These research efforts focus on recording spectra and analyzing vibrational assignments, which are crucial for understanding the thermodynamic behavior of these compounds (Rastogi et al., 2009).

Antimalarial and Antibacterial Applications

Certain derivatives of nitrobenzonitriles, closely related to 2-Chloro-6-nitrobenzonitrile, have been investigated for their potential antimalarial and antibacterial properties. This research has important implications for the development of new pharmaceutical compounds (Elslager et al., 1980).

Physical Properties and Chemical Analysis

Studies on nitrobenzonitriles, including those structurally related to 2-Chloro-6-nitrobenzonitrile, often focus on their physical properties, such as heat capacities and phase transitions. These properties are vital for understanding the material characteristics and potential applications of these compounds (Jiménez et al., 2002).

Molecular Structure and Bonding

Research into the molecular structure and bonding of aromatic nitro compounds, including those similar to 2-Chloro-6-nitrobenzonitrile, has been conducted using techniques like density functional theory. Such studies offer deeper insights into the molecular geometries and internal rotational barriers, which are critical for understanding chemical reactivity and stability (Chen & Chieh, 2002).

Safety And Hazards

2-Chloro-6-nitrobenzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

Relevant Papers Several papers and patents discuss the synthesis and use of 2-Chloro-6-nitrobenzonitrile . These documents provide valuable insights into the properties and potential applications of this compound.

properties

IUPAC Name

2-chloro-6-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLCARBDIRRRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215953
Record name 6-Chloro-2-nitrobenzonitrile
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Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-nitrobenzonitrile

CAS RN

6575-07-1
Record name 2-Chloro-6-nitrobenzonitrile
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Record name 6-Chloro-2-nitrobenzonitrile
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Record name 6-Chloro-2-nitrobenzonitrile
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Record name 6-chloro-2-nitrobenzonitrile
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Record name 2-Chloro-6-nitrobenzonitrile
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Synthesis routes and methods

Procedure details

2,3-dichloronitrobenzene (19.2 g), cuprous chloride (2.4 g), anhydrous cupric sulfate (1.0 g), sodium cyanide (purity of 90%, 5.4 g) and dimethylformamide (3.0 g) were heated together to 190° C. and made to react for 3.5 hours at the temperature. After the reaction was over, 100 ml of dichloroethane were added to the reaction mixture and the mixture was filtered. After separating the filtrate, 100 ml of an aqueous 5% solution of ammonia were added to the filtrate and after well shaking the mixture, it was separated into layers. After distilling off dichloroethane from the organic layer and washing the residue with ethanol, 14.3 g of 2-chloro-6-nitrobenzonitrile was obtained as a pale yellow crystal. The yield was 78% theoretical.
Quantity
19.2 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
2.4 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric sulfate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
JR Beck, JA Yahner - The Journal of Organic Chemistry, 1978 - ACS Publications
… Similar treatment of 2-chloro-6-nitrobenzonitrile yielded the disulfide 2b … To a cold solution (ice bath) of 5.5 g of 2-chloro-6-nitrobenzonitrile (30.1 mmol) and 3.1 g of 3-…
Number of citations: 10 pubs.acs.org
JR Beck, RL Sobczak, RG Suhr… - The Journal of Organic …, 1974 - ACS Publications
… taining 5.5 g (30 mmol) of 2-chloro-6-nitrobenzonitrile in 60 ml of DMF. The mixture was stirred in the cold for 0.5 hr and then poured into ice water. The crude product was …
Number of citations: 30 pubs.acs.org
JR Beck, JA Yahner - The Journal of Organic Chemistry, 1974 - ACS Publications
… added dropwise to a stirred, cold solution (ice bath) containing 5.5 g (30 mmol) of 2-chloro-6-nitrobenzonitrile and 3.1 g (36 mmol) of 3mercaptopropionitrile9 in 60 ml of DMF. The …
Number of citations: 28 pubs.acs.org
DJ Adams, JH Clark, PA Heath, LB Hansen… - Journal of Fluorine …, 2000 - Elsevier
… No reaction was observed between Me 3 SiCF 3 /KF and 2-chloro-6-nitrobenzonitrile at either room temperature or 50C in THF. It is known that nucleophilic aromatic substitutions are …
Number of citations: 36 www.sciencedirect.com
H Koopman - Recueil des Travaux Chimiques des Pays‐Bas, 1961 - Wiley Online Library
… 2-chloro-6-nitrobenzonitrile could also be obtained from 2-chloro6-nitroaniline by using the Sandmeyer reaction. The reduction of 2-chloro-6-nitrobenzonitrile to 2-amino-6-chloro…
Number of citations: 49 onlinelibrary.wiley.com
EL Smithwick Jr, RT Shuman - The Journal of Organic Chemistry, 1974 - ACS Publications
… added dropwise to a stirred, cold solution (ice bath) containing 5.5 g (30 mmol) of 2-chloro-6-nitrobenzonitrile and 3.1 g (36 mmol) of 3mercaptopropionitrile9 in 60 ml of DMF. The …
Number of citations: 14 pubs.acs.org
JH Clark, D Macquarrie - Journal of fluorine chemistry, 1987 - Elsevier
… The accessibility of these positive sites will then be a relevant factor and this may explain why the rate of fluorination of 2-chloro-6-nitrobenzonitrile for example, follows the order …
Number of citations: 24 www.sciencedirect.com
RC Petterson, JT Bennett, DC Lankin… - The Journal of …, 1974 - ACS Publications
… taining 5.5 g (30 mmol) of 2-chloro-6-nitrobenzonitrile in 60 ml of DMF. The mixture was stirred in the cold for 0.5 hr and then poured into ice water. The crude product was …
Number of citations: 17 pubs.acs.org
DJ Adams, JH Clark, LB Hansen, VC Sanders… - Journal of the …, 1998 - pubs.rsc.org
… Indeed, for 2-chloro-6-nitrobenzonitrile (which is an active substrate for fluorodenitration reactions3,8), 20% of the substrate reacted via decyanation, compared with 51% denitration. For …
Number of citations: 2 pubs.rsc.org
JH Clark - Fluorine Chemistry at the Millennium, 2000 - Elsevier
… Fluorodenitration of 2-chloro-6-nitrobenzonitrile using … Reactions of F/Me3 SiCF3 with 2-chloro-6-nitrobenzonitrile. 173 … Reactions of F/Me3 SiCF3 with 2-chloro-6-nitrobenzonitrile. 173 …
Number of citations: 3 www.sciencedirect.com

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